1-(2-Nitrophenyl)piperidin-4-amine
Description
Contextualization within Nitrogen Heterocycle Research
Nitrogen heterocycles are organic compounds containing a ring structure with at least one nitrogen atom. These compounds are of immense interest to chemists due to their widespread presence in natural products and their diverse applications in pharmaceuticals, agrochemicals, and materials science. openmedicinalchemistryjournal.commdpi.comnih.govresearchgate.net In fact, over 85% of all biologically active compounds feature a heterocyclic scaffold, with nitrogen heterocycles being the most common. nih.govresearchgate.net A 2014 analysis revealed that approximately 60% of unique small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) contain a nitrogen heterocycle. nih.govresearchgate.net More recent data suggests this number could be as high as 75%. nih.gov
The prevalence of nitrogen heterocycles in biologically active molecules can be attributed to their structural diversity and their ability to form hydrogen bonds with biological targets such as enzymes and receptors. nih.gov This interaction is often crucial for the therapeutic effect of a drug. nih.gov
Significance of Piperidine (B6355638) Derivatives in Medicinal Chemistry Scaffolds
Among the vast array of nitrogen heterocycles, the piperidine ring is one of the most important and frequently utilized scaffolds in drug discovery. researchgate.netresearchgate.netnih.gov This six-membered ring containing one nitrogen atom is a key structural element in over 70 commercially available drugs, including several blockbuster medications. researchgate.net
The versatility of the piperidine scaffold allows for the development of a wide range of therapeutic agents with diverse pharmacological activities. researchgate.netencyclopedia.pub Piperidine derivatives have been successfully developed as:
Anticancer agents researchgate.net
Antiviral agents researchgate.net
Antimalarial drugs researchgate.net
Antimicrobial and antifungal compounds researchgate.net
Antihypertensive medications researchgate.net
Analgesics (pain relievers) researchgate.net
Anti-inflammatory drugs researchgate.net
Agents for neurodegenerative diseases like Alzheimer's researchgate.net
Antipsychotics researchgate.net
Anticoagulants researchgate.net
The ability to introduce various substituents onto the piperidine ring allows chemists to fine-tune the physicochemical properties of the molecule, enhancing its biological activity, selectivity, and pharmacokinetic profile. thieme-connect.com The specific conformation of the piperidine ring, which typically prefers a chair conformation, can also influence its interaction with biological targets. wikipedia.org
Overview of Research Trajectories for the Chemical Compound
The compound 1-(2-nitrophenyl)piperidin-4-amine serves as a crucial intermediate in the synthesis of a variety of other molecules. The presence of the nitro group on the phenyl ring and the primary amine on the piperidine ring provides two reactive sites for further chemical modifications.
Research involving this compound and its close derivatives often follows these key trajectories:
Synthesis of Novel Bioactive Molecules: The primary application of this compound is as a starting material for the synthesis of more complex molecules with potential therapeutic applications. For instance, the nitro group can be reduced to an amino group, which can then be further functionalized. The amine group on the piperidine ring can undergo a variety of reactions to introduce different substituents.
Exploration of Structure-Activity Relationships (SAR): By systematically modifying the structure of this compound and its derivatives, researchers can investigate how these changes affect the biological activity of the resulting compounds. thieme-connect.com This helps in the design of more potent and selective drug candidates.
Development of Synthetic Methodologies: The synthesis of this compound itself, as well as its use in subsequent reactions, contributes to the development of new and efficient synthetic methods in organic chemistry. organic-chemistry.org For example, the synthesis of related nitrophenyl-piperidine derivatives has been achieved through nucleophilic aromatic substitution reactions. mdpi.com
In essence, this compound is a foundational element in the toolkit of medicinal chemists, providing a versatile platform for the discovery and development of new therapeutic agents. Its importance is underscored by the continued and extensive research into piperidine-based scaffolds and their wide-ranging pharmacological applications.
Structure
3D Structure
Properties
CAS No. |
57718-44-2 |
|---|---|
Molecular Formula |
C11H15N3O2 |
Molecular Weight |
221.26 g/mol |
IUPAC Name |
N-(2-nitrophenyl)piperidin-4-amine |
InChI |
InChI=1S/C11H15N3O2/c15-14(16)11-4-2-1-3-10(11)13-9-5-7-12-8-6-9/h1-4,9,12-13H,5-8H2 |
InChI Key |
JFDLNTWOJUPVTD-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N)C2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
C1CNCCC1NC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Direct Synthesis of 1-(2-Nitrophenyl)piperidin-4-amine
The direct synthesis of this compound is most commonly accomplished via a nucleophilic aromatic substitution (SNAr) reaction. This method is favored due to the presence of an electron-withdrawing nitro group on the phenyl ring, which activates the ring towards nucleophilic attack.
Common Synthetic Approaches
The principal synthetic route involves the reaction of an activated nitro-substituted benzene (B151609) derivative with a piperidine-based nucleophile. A common example of this approach is the reaction between a 2-halonitrobenzene, such as 2-fluoronitrobenzene or 2-chloronitrobenzene, and piperidin-4-amine. The nitro group at the ortho position to the halogen leaving group is crucial for the activation of the aromatic ring, facilitating the substitution by the secondary amine of the piperidin-4-amine.
The reaction proceeds through an addition-elimination mechanism, where the amine nitrogen of piperidin-4-amine attacks the carbon atom bearing the leaving group on the nitroaromatic ring. This forms a resonance-stabilized negatively charged intermediate known as a Meisenheimer complex. nih.gov The subsequent elimination of the halide ion yields the final product, this compound.
Starting Materials and Reaction Conditions
The selection of starting materials and reaction conditions is critical for the successful synthesis of this compound.
| Starting Material | Role |
| 2-Halonitrobenzene (e.g., 2-fluoronitrobenzene, 2-chloronitrobenzene) | Electrophilic aromatic substrate |
| Piperidin-4-amine | Nucleophile |
| Base (e.g., triethylamine, potassium carbonate) | To neutralize the hydrohalic acid byproduct |
| Solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), acetonitrile) | To dissolve reactants and facilitate the reaction |
The reaction is typically carried out at elevated temperatures to overcome the activation energy of the substitution reaction. The choice of base is important to prevent side reactions and to drive the reaction to completion by scavenging the acid formed.
Isolation and Purification Strategies
Following the completion of the reaction, a series of workup and purification steps are necessary to isolate the pure this compound. The reaction mixture is often diluted with water, and the product is extracted into an organic solvent such as ethyl acetate. The organic layer is then washed with brine to remove any remaining water-soluble impurities.
Purification of the crude product is commonly achieved through column chromatography on silica (B1680970) gel. A gradient of solvents, typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is used to elute the product from the column, separating it from unreacted starting materials and byproducts. The purity of the final product can be assessed by techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy. In some cases, recrystallization from a suitable solvent system can be employed to obtain a highly pure crystalline solid.
General Principles in Piperidine (B6355638) Ring Formation Relevant to the Chemical Compound
The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. nih.gov Its synthesis has been a subject of extensive research, leading to the development of numerous methodologies.
Cyclization Reactions for Piperidine Scaffold Construction
A primary strategy for constructing the piperidine ring involves the intramolecular cyclization of a linear precursor containing a nitrogen atom and a suitable electrophilic or nucleophilic center at an appropriate distance.
Several types of cyclization reactions are employed for piperidine synthesis:
Reductive Amination: Intramolecular reductive amination of amino-aldehydes or amino-ketones is a powerful method. The initial formation of a cyclic iminium ion is followed by in-situ reduction to yield the piperidine ring.
Aza-Diels-Alder Reaction: This [4+2] cycloaddition reaction between an azadiene and a dienophile provides a direct route to tetrahydropyridine (B1245486) derivatives, which can be subsequently reduced to piperidines.
Ring-Closing Metathesis (RCM): Diene-containing amine precursors can undergo RCM using ruthenium-based catalysts to form a cyclic alkene, which is then hydrogenated to the piperidine.
Dieckmann Condensation: Intramolecular condensation of a diester containing a nitrogen atom in the backbone can lead to a β-ketoester with a piperidine ring, which can be further functionalized. researchgate.net
Radical Cyclization: Radical-mediated cyclization of unsaturated amino-halides or related precursors offers another avenue to the piperidine scaffold. dtic.mil
These cyclization strategies offer a high degree of control over the substitution pattern of the resulting piperidine ring.
Hydrogenation of Pyridine (B92270) Precursors to Piperidine Ring
The catalytic hydrogenation of pyridine and its derivatives is a fundamental and widely used method for the synthesis of the piperidine ring. nih.gov This reaction involves the addition of hydrogen across the double bonds of the aromatic pyridine ring, resulting in the saturated piperidine ring.
| Catalyst | Conditions | Notes |
| Platinum (Pt) | H₂, acidic or neutral conditions | Highly active, can be used at room temperature and pressure. |
| Palladium (Pd) | H₂, various supports (e.g., carbon) | Commonly used, often requires higher pressures and/or temperatures. |
| Rhodium (Rh) | H₂, mild conditions | Effective for the hydrogenation of substituted pyridines. |
| Ruthenium (Ru) | H₂, high pressure and temperature | Can be used for more challenging substrates. |
| Nickel (Ni) | H₂, high pressure and temperature | A more economical but often less selective catalyst. |
The choice of catalyst and reaction conditions can influence the stereoselectivity of the hydrogenation, which is particularly important when synthesizing substituted piperidines with chiral centers. The reaction is typically carried out in a suitable solvent, and the progress is monitored by the uptake of hydrogen or by analytical techniques such as gas chromatography (GC) or NMR.
Intramolecular Radical C-H Amination and Cyclization
The construction of the piperidine ring fused to an aromatic system can be achieved through intramolecular radical C-H amination and cyclization reactions. These methods often involve the generation of a nitrogen-centered radical which then attacks a C-H bond within the same molecule to form a new carbon-nitrogen bond and construct the heterocyclic ring.
One conceptual approach involves the use of linear amines with electrophilic aromatic groups. nih.gov For instance, the cyclization of a suitable N-alkenyl-2-nitroaniline precursor could potentially yield the 1-(2-nitrophenyl)piperidine (B57168) scaffold. Methodologies developed by Nagib and colleagues showcase the power of radical-mediated C-H functionalization. Their work on the enantioselective δ-C–H cyanation of acyclic amines, which proceeds via a 1,5-hydrogen atom transfer (HAT) mechanism, provides a foundation for forming chiral piperidines. nih.gov A chiral copper(II) catalyst can be used to generate an N-radical from an amine precursor, which then undergoes cyclization. nih.gov Although not specifically demonstrated for this compound, this strategy represents a plausible and modern approach to its synthesis.
The general scheme for such a transformation can be envisioned as follows:
| Starting Material | Reagents and Conditions | Product |
|---|---|---|
| N-Alkenyl-2-nitroaniline derivative | Radical initiator (e.g., peroxide), light or heat | 1-(2-Nitrophenyl)piperidine derivative |
| N-Halo-N-alkenyl-2-nitroaniline | Transition metal catalyst (e.g., Cu(I)) | 1-(2-Nitrophenyl)piperidine derivative |
These reactions are often promoted by transition metal catalysts or by electrochemical methods, which facilitate the formation of the key nitrogen-centered radical intermediate. nih.govresearchgate.net
Oxidative Amination Approaches in Piperidine Synthesis
Oxidative amination presents another powerful strategy for the formation of C-N bonds and the synthesis of N-aryl piperidines. These reactions involve the coupling of an amine with a C-H bond of an arene in the presence of an oxidant.
While direct oxidative amination of piperidine with nitrobenzene (B124822) has been explored, it often leads to a mixture of products with a preference for para-substitution due to the nature of the aminyl radical intermediate. nih.gov However, more controlled and regioselective methods are continually being developed. For instance, palladium-catalyzed aerobic dehydrogenative aromatization reactions have been used for the arylation of amines with cyclohexanones.
A recent development in the direct C-H amination of nitroarenes utilizes a transition-metal-free system with an aminyl radical, achieving para-selective amination of nitrobenzenes. nih.gov This highlights the challenges in achieving ortho-selectivity required for the synthesis of 1-(2-nitrophenyl)piperidine derivatives through direct C-H amination of nitrobenzene.
A more plausible approach for the synthesis of the target compound would involve the reaction of piperidin-4-amine with an activated 2-nitrophenyl electrophile, such as 1-halo-2-nitrobenzene, in a nucleophilic aromatic substitution reaction.
Chemical Reactivity and Derivatization of this compound
The chemical reactivity of this compound is characterized by the interplay of its three key functional components: the nitroaromatic ring, the piperidine nitrogen, and the primary amino group at the 4-position of the piperidine ring.
Reduction Reactions of the Nitro Group to an Amine
The nitro group on the aromatic ring is readily susceptible to reduction, providing a versatile handle for further functionalization. The reduction of aromatic nitro compounds to the corresponding anilines is a well-established transformation in organic synthesis. masterorganicchemistry.com
A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation using transition metal catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere is a common and efficient method. wikipedia.org Alternatively, chemical reduction using metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl), can also be used. masterorganicchemistry.com The choice of reducing agent can be critical to avoid the reduction of other functional groups if present. The reduction of the nitro group transforms the electron-withdrawing nature of the substituent to a strongly electron-donating amino group, which significantly alters the electronic properties of the aromatic ring. masterorganicchemistry.com
| Starting Material | Reagents and Conditions | Product |
|---|---|---|
| This compound | H₂, Pd/C, solvent (e.g., ethanol (B145695), methanol) | 1-(2-Aminophenyl)piperidin-4-amine |
| This compound | Fe, HCl, solvent (e.g., ethanol, water) | 1-(2-Aminophenyl)piperidin-4-amine |
| This compound | SnCl₂·2H₂O, solvent (e.g., ethanol) | 1-(2-Aminophenyl)piperidin-4-amine |
The resulting 1-(2-aminophenyl)piperidin-4-amine is a diamine with two distinct amino groups, offering opportunities for selective derivatization.
Nucleophilic Substitution Reactions Involving the Chemical Compound
The primary amino group at the 4-position of the piperidine ring is a potent nucleophile. It can readily participate in a variety of nucleophilic substitution and addition reactions. For example, it can be acylated with acid chlorides or anhydrides to form amides, or it can react with aldehydes and ketones to form imines, which can be subsequently reduced to secondary amines.
Furthermore, the aromatic ring, being activated by the electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution (SNAᵣ), although the ortho position of the nitro group makes it less favorable compared to para-substituted isomers. Reactions with strong nucleophiles could potentially lead to the displacement of the nitro group or other leaving groups on the aromatic ring, though such reactions would likely require harsh conditions.
Electrophilic Transformations of the Piperidine Nitrogen
The piperidine nitrogen in this compound is a tertiary amine and can react with electrophiles. However, its reactivity is significantly influenced by the electron-withdrawing effect of the attached 2-nitrophenyl group. This reduces the nucleophilicity of the piperidine nitrogen compared to a simple N-alkylpiperidine.
Despite this reduced reactivity, the piperidine nitrogen can still undergo reactions such as alkylation with reactive alkyl halides or acylation under forcing conditions. Protonation of the piperidine nitrogen to form a piperidinium (B107235) salt is also a facile process. Electrophilic aromatic substitution on the phenyl ring is generally disfavored due to the deactivating effect of the nitro group.
Functional Group Interconversions of the Chemical Compound
The various functional groups present in this compound allow for a wide range of functional group interconversions, providing access to a diverse library of derivatives. ub.edufiveable.mevanderbilt.eduyoutube.com
The primary amino group can be converted into other functional groups through diazotization followed by substitution. For example, treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) would form a diazonium salt, which can then be displaced by various nucleophiles to introduce functionalities such as hydroxyl, cyano, or halo groups.
The piperidine ring itself can be a scaffold for further modifications. For instance, oxidation of the piperidine ring could lead to the formation of piperidinone derivatives. The specific outcomes of such reactions would depend on the reagents and conditions employed.
Synthetic Challenges and Optimization Strategies for the Chemical Compound
The construction of the piperidine ring and the introduction of substituents at specific positions with desired stereochemistry are central challenges in the synthesis of compounds like this compound.
Regioselectivity and Stereoselectivity Considerations in Piperidine Synthesis
Achieving the correct regioselectivity and stereoselectivity is a paramount challenge in the synthesis of substituted piperidines. nih.gov The piperidine ring can be formed through various methods, including the hydrogenation of pyridine precursors or cyclization reactions. nih.govwhiterose.ac.uk
Regioselectivity: The position of the substituents on the piperidine ring is crucial for the molecule's biological activity. In the context of this compound, this involves ensuring the nitrophenyl group is attached to the nitrogen atom (position 1) and the amine group is at position 4. Synthesis strategies often begin with a pre-functionalized piperidine or a precursor that directs the substituents to the desired locations. For instance, the synthesis can start from 4-amino-1-Boc-piperidine, where the Boc (tert-butyloxycarbonyl) protecting group on the nitrogen allows for the subsequent introduction of the 2-nitrophenyl group. nih.gov
Stereoselectivity: When chirality is a factor in piperidine derivatives, controlling the stereochemistry becomes critical. While this compound itself is not chiral, many synthetic routes for substituted piperidines aim for high stereoselectivity. nih.gov This is often achieved through the use of chiral catalysts, auxiliaries, or stereoselective reactions like the Mannich reaction. nih.gov For example, rhodium-catalyzed asymmetric carbometalation of a dihydropyridine (B1217469) has been shown to produce 3-substituted tetrahydropyridines with high enantioselectivity, which can then be reduced to the corresponding piperidines. acs.org While not directly applied to the synthesis of the title compound in the provided search results, these methods highlight the advanced strategies available for controlling stereochemistry in piperidine synthesis.
The table below summarizes key strategies for achieving selectivity in piperidine synthesis.
| Selectivity Type | Synthetic Strategy | Key Features |
| Regioselectivity | Use of pre-functionalized starting materials (e.g., 4-aminopiperidine (B84694) derivatives) | Directs incoming groups to specific positions. |
| Directed C-H functionalization | Catalysts and directing groups can control the site of new bond formation. researchgate.net | |
| Stereoselectivity | Asymmetric hydrogenation of pyridines | Utilizes chiral catalysts to produce specific enantiomers. nih.gov |
| Diastereoselective cyclization reactions | The stereochemistry of the starting material dictates the stereochemistry of the product. nih.gov | |
| Use of chiral auxiliaries | A chiral group is temporarily attached to the molecule to direct the stereochemical outcome of a reaction. |
Minimization of Side Reactions during Synthesis
Side reactions can significantly lower the yield and purity of the desired product. In the synthesis of this compound, potential side reactions include over-alkylation, formation of isomeric products, and reactions involving the nitro group.
One common method for synthesizing N-arylpiperidines is through nucleophilic aromatic substitution (SNA_r_) of a suitably activated nitroarene with piperidine. mdpi.compreprints.org However, this can lead to the formation of undesired isomers if the starting nitroarene has multiple potential leaving groups or activated positions. For instance, the reaction of a mixture of dinitrobenzene isomers with piperidine can result in a mixture of piperidine-substituted products. mdpi.compreprints.org To circumvent this, using a purified starting material is crucial. preprints.org
Another potential side reaction is the reduction of the nitro group during steps intended for other transformations, such as the reduction of a carbonyl group or a double bond within the piperidine ring. Careful selection of reagents is necessary to avoid this. For example, using sodium triacetoxyborohydride (B8407120) for reductive amination is a mild method that is less likely to affect the nitro group compared to more powerful reducing agents. nih.gov
The use of protecting groups is a key strategy to prevent unwanted side reactions. news-medical.net In the synthesis of this compound, the amine group on the piperidine ring is often protected, for example with a Boc group, before the introduction of the 2-nitrophenyl group. nih.gov This prevents the amine from reacting with the electrophile intended for the ring nitrogen. The protecting group is then removed in a later step.
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is essential for maximizing the yield and purity of this compound. This involves a systematic study of various parameters such as solvent, temperature, reaction time, and catalyst loading.
For instance, in the synthesis of N-arylpiperidines via nucleophilic aromatic substitution, the choice of solvent and temperature can have a significant impact on the reaction rate and yield. Refluxing in a suitable solvent like ethanol or dimethylformamide (DMF) is a common practice. mdpi.comresearchgate.net The reaction of 1,4-dimethoxy-2,5-dinitrobenzene (B2897924) with piperidine at reflux resulted in a 76% yield of the corresponding N-substituted piperidine. preprints.org
The table below provides a summary of optimized reaction conditions found in the synthesis of related compounds.
| Reaction Type | Reagents/Catalyst | Solvent | Temperature | Yield |
| Nucleophilic Aromatic Substitution | Piperidine | - | Reflux | 76% preprints.org |
| Reductive Amination | Sodium triacetoxyborohydride | Dichloroethane (DCE) | Room Temperature | Not specified nih.gov |
| Aminolysis | Piperidine | 80 mol % H₂O/20 mol % DMSO | 25.0 °C | Kinetic data reported rsc.org |
By carefully considering and optimizing these factors, the synthesis of this compound can be carried out efficiently and with high purity, providing a valuable building block for further chemical exploration and drug discovery.
Spectroscopic and Advanced Structural Characterization
Advanced Spectroscopic Techniques for Structural Elucidation of the Chemical Compound
Spectroscopic techniques are indispensable tools for determining the molecular structure of organic compounds. By probing the interactions of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier Transform Infrared (FT-IR) spectroscopy provide detailed information about the connectivity of atoms, the molecular weight, and the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 1-(2-Nitrophenyl)piperidin-4-amine, both ¹H and ¹³C NMR would be utilized to confirm its structure.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals for the aromatic protons of the nitrophenyl group and the aliphatic protons of the piperidine (B6355638) ring. The protons on the 2-nitrophenyl ring are expected to appear as a complex multiplet in the downfield region, typically between 7.0 and 8.0 ppm, due to the electron-withdrawing effect of the nitro group. The protons on the piperidine ring would appear more upfield. The protons on the carbons adjacent to the nitrogen of the piperidine ring would likely be found in the range of 3.0-3.5 ppm. The remaining piperidine protons and the proton on the 4-amino group would also have distinct chemical shifts and coupling patterns, allowing for the complete assignment of the proton environment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Predicted data based on analogous structures.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 8.0 (m) | 120 - 140 |
| Aromatic C-NO₂ | - | 145 - 150 |
| Aromatic C-N | - | 140 - 145 |
| Piperidine CH₂ (adjacent to N) | 3.0 - 3.5 (m) | 45 - 55 |
| Piperidine CH (C4) | 2.8 - 3.2 (m) | 48 - 52 |
| Piperidine CH₂ | 1.5 - 2.0 (m) | 25 - 35 |
| NH₂ | 1.5 - 2.5 (br s) | - |
Mass Spectrometry (MS) for Molecular Fragmentation Analysis
Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of a compound, providing valuable clues about its structure. For this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) would be employed. The molecular ion peak (M⁺) would confirm the molecular weight of the compound.
The fragmentation pattern would be characterized by the cleavage of the piperidine ring and the loss of the nitro group. Common fragmentation pathways for related nitazene (B13437292) analogs under electron-activated dissociation include the formation of double-charged free radical fragment ions, as well as fragment ions resulting from the loss of the alkyl side chain from the protonated molecular ions. nih.gov For this compound, characteristic fragments would likely include the 2-nitrophenyl cation and various fragments of the piperidine ring. Analysis of the mass-to-charge ratios of these fragments would allow for the reconstruction of the molecular structure. A related compound, 1-(4-nitrophenyl)piperidine, shows a distinct mass spectrum under electron ionization which can be used for comparative analysis. nist.gov
Table 2: Predicted Key Mass Spectrometry Fragments for this compound Predicted data based on common fragmentation patterns of related structures.
| Fragment | Predicted m/z | Description |
| [M]⁺ | 221 | Molecular Ion |
| [M - NO₂]⁺ | 175 | Loss of nitro group |
| [C₆H₄NO₂]⁺ | 122 | 2-Nitrophenyl cation |
| [C₅H₁₀N]⁺ | 84 | Piperidinyl fragment |
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. The FT-IR spectrum of this compound would display characteristic absorption bands for the N-H, C-H, C=C, and N-O bonds.
The N-H stretching vibrations of the primary amine group (NH₂) at the 4-position of the piperidine ring would be expected to appear as two bands in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the piperidine ring would appear just below 3000 cm⁻¹. The characteristic asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are strong and would be prominent in the regions of 1500-1550 cm⁻¹ and 1335-1385 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring would be found in the 1450-1600 cm⁻¹ region.
Table 3: Characteristic FT-IR Absorption Bands for this compound Predicted data based on characteristic functional group frequencies.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amine) | Stretch | 3300 - 3500 (two bands) |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C-H (Aliphatic) | Stretch | 2850 - 2960 |
| C=C (Aromatic) | Stretch | 1450 - 1600 |
| N-O (Nitro) | Asymmetric Stretch | 1500 - 1550 |
| N-O (Nitro) | Symmetric Stretch | 1335 - 1385 |
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline compound, including bond lengths, bond angles, and the absolute configuration in chiral molecules. While no specific crystal structure for this compound is publicly available, analysis of related structures provides insight into the expected solid-state conformation.
For instance, the crystal structure of piperidinium (B107235) 4-nitrophenolate (B89219) reveals that the piperidine ring typically adopts a chair conformation. nih.gov In the case of this compound, it is expected that the piperidine ring would also exist in a chair conformation to minimize steric strain. The 2-nitrophenyl group would likely be in an equatorial position to reduce 1,3-diaxial interactions. The orientation of the nitro group relative to the phenyl ring would also be a key structural feature. In the crystal structure of piperidinium 4-nitrophenolate, the nitro group is twisted with respect to the benzene (B151609) ring. nih.gov A similar twist would be anticipated for this compound. The crystal packing would likely be influenced by intermolecular hydrogen bonding involving the amino group and potentially weak C-H···O interactions with the nitro group.
Chromatographic Methods for Purity Assessment and Analytical Characterization
Chromatographic methods are essential for the separation, identification, and quantification of chemical compounds, and are particularly important for assessing the purity of a synthesized substance.
High-Performance Liquid Chromatography (HPLC) is a primary method for the purity assessment of non-volatile organic compounds. For this compound, a reversed-phase HPLC method would be suitable. A C18 column would likely be used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier such as acetonitrile (B52724) or methanol. Detection would be achieved using a UV detector, with the wavelength set to one of the absorption maxima of the nitrophenyl chromophore. The retention time of the main peak would serve to identify the compound, and the peak area would be used to determine its purity relative to any impurities present. A patent for the HPLC analysis of a related compound, 3-aminopiperidine, suggests that a glycoprotein-based chiral column could be used for enantiomeric excess rate analysis if the compound is chiral, with a mobile phase of a buffer salt solution and an organic solvent. google.com
Table 4: Typical HPLC Parameters for Purity Analysis of this compound General method based on analysis of related compounds.
| Parameter | Condition |
| Column | Reversed-phase C18, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water containing a buffer (e.g., 0.1% TFA or ammonium (B1175870) acetate) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or a wavelength corresponding to the λmax of the nitrophenyl group |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Computational and Theoretical Studies of 1 2 Nitrophenyl Piperidin 4 Amine
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are central to modern chemical research, enabling the prediction of molecular properties with high accuracy. Methods like Density Functional Theory (DFT) are employed to model the complex interactions of electrons within the molecule, providing a foundational understanding of its behavior. nih.gov
Density Functional Theory (DFT) is a preferred method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. researchgate.net For piperidine (B6355638) derivatives, calculations are often performed using the B3LYP functional combined with basis sets like 6-31G(d,p) or 6-311++G(d,p). nih.govresearchgate.netnih.gov This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.
Once the optimized geometry is obtained, vibrational analysis can be performed. This calculation predicts the frequencies of molecular vibrations, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. nih.gov The theoretical vibrational spectra are crucial for assigning the experimental bands to specific functional group movements, such as the stretching of N-H bonds in the amine group, the symmetric and asymmetric stretches of the nitro (NO2) group, and various vibrations within the piperidine and phenyl rings. nih.govmdpi.com Comparing the calculated frequencies with experimental data serves to validate the accuracy of the computational model. researchgate.net
Table 1: Representative Vibrational Frequencies for Related Compounds
| Functional Group | Vibration Type | Calculated Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (N-H) | Stretching | ~3566-3568 |
| Nitro (NO₂) | Asymmetric Stretch | ~1530 |
| Nitro (NO₂) | Symmetric Stretch | ~1388 |
| Aromatic C-H | Stretching | ~3100 |
| Piperidine C-N | Stretching | ~1150-1200 |
Note: These values are illustrative, based on DFT calculations for analogous structures. nih.govmdpi.com
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comtaylorandfrancis.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, determining the molecule's electrophilicity. youtube.com
Table 2: FMO Energy Parameters
| Parameter | Description | Typical Value (eV) |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -5.0 to -7.0 |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -3.0 |
| ΔE (Gap) | E(LUMO) - E(HOMO) | 2.0 to 5.0 |
Note: Values are typical for related organic molecules and serve as an illustration. researchgate.net
Molecular Electrostatic Potential (MEP) mapping creates a visual representation of the charge distribution on the surface of a molecule. researchgate.net It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map is color-coded:
Red regions indicate negative electrostatic potential, rich in electrons, and are characteristic of nucleophilic sites. For this molecule, these would be concentrated around the oxygen atoms of the nitro group. nih.gov
Blue regions represent positive electrostatic potential, which is electron-poor and indicative of electrophilic sites. These are typically found around hydrogen atoms, particularly the amine (N-H) hydrogens. nih.govresearchgate.net
Green regions denote areas of neutral potential.
The MEP map for 1-(2-Nitrophenyl)piperidin-4-amine would clearly show the electron-rich nitro group as a site for electrophilic attack and the amine group as a potential site for hydrogen bonding and nucleophilic interactions. researchgate.net
Conformational Analysis and Potential Energy Surfaces of the Chemical Compound
The piperidine ring in this compound is not planar and can adopt several conformations, most commonly a chair or boat form. Conformational analysis involves calculating the relative energies of these different spatial arrangements to identify the most stable conformer. This is often done by systematically rotating specific bonds (e.g., the C-N bond connecting the phenyl and piperidine rings) and calculating the potential energy at each step to generate a potential energy surface. This analysis is crucial as the molecule's conformation can significantly impact its biological activity and physical properties. researchgate.net
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A key application of computational chemistry is the prediction of spectroscopic data, which can then be validated against experimental measurements. youtube.com As mentioned, DFT calculations can predict FT-IR and Raman vibrational frequencies. researchgate.netresearchgate.net Furthermore, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis). tandfonline.com The calculated maximum absorption wavelength (λmax) and oscillator strengths can be compared with experimental UV-Vis spectra to understand the electronic transitions occurring within the molecule, such as π→π* transitions in the aromatic ring. tandfonline.com Good agreement between the predicted and experimental spectra confirms that the chosen computational method provides an accurate representation of the molecule's electronic and structural properties. nih.gov
Table of Compounds
| Compound Name |
|---|
| This compound |
| 3-methyl-2,6-diphenylpiperidin-4-one |
| N,N'-diphenyl-6-piperidin-1-yl- youtube.comresearchgate.netnih.gov-triazine-2,4-diamine |
| 1-(2,5-dimethoxy-4-nitrophenyl)piperidine |
| 1-(4-nitrophenyl)piperidin-2-one |
Advanced Computational Methods for Biological Activity Prediction
The journey of a drug from a synthesized compound to a marketable pharmaceutical is notoriously long, complex, and expensive. nih.govresearchgate.net Computational biology and bioinformatics have emerged as critical tools to streamline this process, offering methods to identify promising lead compounds and refine their biological activity through virtual screening and simulation. nih.govresearchgate.neteurekaselect.comresearchgate.net These advanced techniques significantly reduce the time and cost associated with drug development. mdpi.com For a molecule like this compound, which contains the prevalent piperidine scaffold, these methods are invaluable for predicting its therapeutic potential. nih.govnih.gov
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.gov This method is instrumental in predicting the binding affinity and interaction patterns between a ligand and the active site of a protein target. ugm.ac.id
For derivatives containing the nitrophenyl group, docking studies have been successfully employed to evaluate their potential as therapeutic agents. For instance, a study on N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine (NPPA) revealed a binding energy affinity of -10.3 kcal/mol with its target enzyme, highlighting its potential as a template for new drugs against Chronic Myeloid Leukemia. nih.gov Similarly, docking studies on p-nitrophenyl hydrazone derivatives against inflammatory targets like COX-2 showed significant binding affinities, suggesting their potential as competitive inhibitors. researchgate.net
In the context of the piperidine scaffold, docking simulations are frequently used to design and screen for inhibitors of various enzymes. For example, a pharmacophore-assisted virtual screening and subsequent docking study identified a novel secretory glutaminyl cyclase (sQC) inhibitor with a piperidine-4-carboxamide moiety. nih.gov These studies provide a framework for how molecular docking could be applied to this compound to identify its potential biological targets and elucidate its binding mechanism at an atomic level.
Table 1: Examples of Molecular Docking Studies on Related Compounds
| Compound/Scaffold | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Finding |
|---|---|---|---|
| N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine | Kinase Enzyme (PDB ID 2hyy) | -10.3 | Potential template for new drugs against CML. nih.gov |
| p-Nitrophenyl Hydrazones | Cyclooxygenase-2 (COX-2) | Up to -11.9 | Competitive inhibition of the COX-2 enzyme. researchgate.net |
| Piperidine-4-carboxamide derivative | Secretory Glutaminyl Cyclase (sQC) | Not specified | Identification of a novel inhibitor scaffold. nih.gov |
Molecular Dynamics Simulations of Related Piperidine Scaffolds
Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. This technique is crucial for understanding the stability of ligand-receptor complexes and the dynamic nature of their interactions. nih.govrsc.org
MD simulations have been effectively used to study piperidine-based compounds. For example, simulations were used to elucidate the inhibitory mechanism of piperine-based butenolide compounds against a chitinase (B1577495) enzyme (OfChtI), demonstrating that the introduced scaffold improved binding affinity. nih.gov In another study, MD simulations, along with other methods, provided detailed insights into the binding of a piperidine-4-carboxamide inhibitor within the active site of secretory glutaminyl cyclase (sQC). nih.gov The application of MD simulations to this compound, once docked into a potential target, could validate the stability of the predicted binding pose and reveal key dynamic interactions essential for its biological activity.
Pharmacophore Modeling and Virtual Screening Strategies
Pharmacophore modeling is a powerful technique in drug design used to identify the essential steric and electronic features of a molecule required for its biological activity. youtube.com A pharmacophore model can be used as a 3D query in virtual screening to rapidly search large compound databases for molecules with the desired features, potentially leading to the discovery of novel active compounds. sciengpub.irderpharmachemica.com
This approach has been successfully applied to piperidine and piperidone derivatives. For instance, a four-point pharmacophore model was developed for a series of piperidone derivatives with anticancer activity, which was then used to gain insights for further structural modification and in silico screening. derpharmachemica.com Similarly, a pharmacophore-assisted high-throughput virtual screening led to the discovery of a piperidine-4-carboxamide based inhibitor for Alzheimer's disease therapy. nih.gov These strategies could be employed for this compound by either building a pharmacophore model based on its structure or by screening it against existing pharmacophore models for various biological targets.
Table 2: Pharmacophore Modeling Applications for Piperidine-Related Scaffolds
| Scaffold | Therapeutic Target/Activity | Pharmacophore Features | Outcome |
|---|---|---|---|
| Piperidone Derivatives | Anticancer (MCF7 cell lines) | 1 Hydrophobic, 1 H-bond donor (positive ionic), 2 Aromatic rings | Development of a statistically significant 3D-QSAR model for lead optimization. derpharmachemica.com |
| Piperidine-4-carboxamide | Secretory Glutaminyl Cyclase (sQC) | Not specified | Discovery of a novel sQC inhibitor (IC50 = 34 μM). nih.gov |
Electron-Ion Interaction Potential (EIIP) and Information Spectrum Method (ISM) Bioinformatics Approaches
The Electron-Ion Interaction Potential (EIIP) and the Information Spectrum Method (ISM) are bioinformatics concepts that link the electronic properties of organic molecules to their biological activities. nih.govresearchgate.net The EIIP value, which describes the long-range interaction potential of molecules, can be calculated for compounds and used in virtual screening to identify promising lead candidates from large molecular libraries. researchgate.neteurekaselect.com This approach has been noted for its ability to significantly reduce drug development time by accelerating the identification and refinement of lead compounds. researchgate.neteurekaselect.comresearchgate.net The EIIP/ISM bioinformatics platform has proven useful in various therapeutic areas, including the development of HIV entry inhibitors. nih.govresearchgate.neteurekaselect.com For this compound, calculating its EIIP value and comparing it to the information spectrum of known active molecules could provide a rapid assessment of its potential for a specific biological activity. mdpi.com
Theoretical Insights into Reactivity and Stability of the Chemical Compound
The chemical reactivity and stability of this compound are dictated by its constituent functional groups: the nitrophenyl group and the piperidin-4-amine moiety.
Reactivity: The nitrophenyl group, with its electron-withdrawing nitro (-NO2) substituent, renders the aromatic ring electron-deficient. This makes the phenyl ring susceptible to nucleophilic aromatic substitution, although such reactions typically require harsh conditions. The nitro group itself can undergo reduction to an amino group, a common transformation in medicinal chemistry to modulate a compound's properties. The piperidine ring contains a secondary amine and a primary amine (at position 4). The nitrogen atoms of these amines possess lone pairs of electrons, making them nucleophilic and basic. They can readily react with electrophiles and participate in hydrogen bonding, a crucial interaction for receptor binding.
Stability: The piperidine ring, a six-membered saturated heterocycle, is conformationally flexible but predominantly exists in a stable chair conformation to minimize steric strain. nih.govrsc.org The stability of piperidine derivatives can be influenced by the nature and position of substituents. researchgate.net The compound's stability may be limited by the potential for oxidation of the amine groups or the reduction of the nitro group under certain physiological or environmental conditions. For example, some piperidine synthesis methods are sensitive to electron-withdrawing groups like nitro groups on an attached aryl ring, indicating their influence on reactivity and stability. nih.gov
Structure Activity Relationship Sar Studies and Molecular Design Principles
General Structure-Activity Relationship Framework for Piperidine (B6355638) Derivatives
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold." researchgate.netnih.gov Its prevalence is due to the favorable physicochemical properties it imparts to a molecule. Piperidine-containing compounds are found in over twenty classes of pharmaceuticals. researchgate.netnih.gov The integration of this six-membered heterocycle can improve a compound's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) properties, as well as its pharmacodynamic interactions with biological targets. researchgate.net
The SAR framework for piperidine derivatives is vast and depends heavily on the therapeutic target. Key aspects that are consistently considered include:
Ring Conformation: The chair conformation of the piperidine ring allows for precise spatial orientation of substituents in either axial or equatorial positions, which can be critical for receptor binding.
Nitrogen Atom Basicity: The basicity of the piperidine nitrogen can be modulated by its substituent. This is crucial for forming salt bridges with acidic residues in protein targets and for influencing solubility and cell permeability.
The unique ability of piperidine to be combined with various molecular fragments makes it a versatile tool for creating new drugs with a wide range of potential pharmacological effects, from anticancer to antimicrobial and central nervous system applications. researchgate.netnih.govclinmedkaz.orgijnrd.org
Influence of the Nitrophenyl Moiety on Potential Biological Activity
The 1-(2-nitrophenyl) group significantly influences the electronic and steric properties of the parent molecule. The nitro group is strongly electron-withdrawing, which reduces the basicity of the piperidine nitrogen compared to an alkyl or unsubstituted phenyl substituent. This modification can be critical for target engagement and pharmacokinetic properties.
The position of the nitro group is also a key determinant of activity. In 1-(2-Nitrophenyl)piperidin-4-amine, the ortho-nitro group can have specific interactions with a target protein that meta- or para-isomers would not. For example, in the synthesis of related compounds, the position of a nitro group on a phenyl ring dictates the products of nucleophilic aromatic substitution. researchgate.net The presence of a nitro group on an aromatic ring is a feature in various bioactive compounds, and its influence must be carefully evaluated in the context of the specific biological target.
Role of the Piperidine Ring Substituents in Modulating Activity
Substituents on the piperidine ring are pivotal for fine-tuning biological activity. In the case of this compound, the primary amine at the 4-position is a critical feature. This group can act as a hydrogen bond donor and a key point for interaction with biological targets.
Research on related 4-substituted piperidines demonstrates the profound impact of this position on activity. For instance, studies on piperidine nitroxides showed that the substituent at the 4-position was crucial for influencing the molecule's ability to scavenge reactive oxygen species. nih.gov In a separate study focused on designing Peroxisome proliferator-activated receptor δ (PPARδ) agonists, researchers found that introducing a pyrrolidine (B122466) group at the 4-position of a central piperidine ring significantly enhanced the desired biological activity and selectivity. nih.gov This highlights that the 4-amino group of this compound is not just a point of interaction but also a prime location for strategic modification to improve potency and other pharmacological properties.
Table 1: Effect of 4-Position Piperidine Substitution on PPARδ Agonist Activity
| Lead Compound Structure | Modification at 4-Position | Resulting Change in Activity | Reference |
| Piperidinyl Benzothiazole | Introduction of a pyrrolidine group | Enhanced hPPARδ activity and subtype selectivity. | nih.gov |
Strategic Modifications at the Amine Functionality of the Chemical Compound
The primary amine at the 4-position of this compound is a versatile chemical handle for creating a library of analogs with diverse properties. Strategic modifications at this site can alter the compound's polarity, size, and hydrogen bonding capability, leading to improved target affinity and selectivity.
Potential modifications include:
Acylation: Reaction with carboxylic acids or their derivatives to form amides. This can introduce new points of interaction and modulate lipophilicity.
Sulfonylation: Formation of sulfonamides, which are stable and can act as hydrogen bond acceptors.
Alkylation/Arylation: Conversion to secondary or tertiary amines can fine-tune basicity and steric bulk.
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates can introduce additional hydrogen bonding donors and acceptors.
Medicinal chemistry campaigns on similar scaffolds, such as N-benzyl-2-phenylpyrimidin-4-amine, have shown that systematic modifications of an amine functionality are a valid strategy for developing potent inhibitors for targets like deubiquitinases. nih.gov
Rational Design Principles for Enhanced Bioactivity
To optimize the biological activity of a lead compound like this compound, medicinal chemists employ several rational design strategies. These approaches aim to improve potency, selectivity, and pharmacokinetic properties while minimizing potential liabilities.
Scaffold hopping and bioisosteric replacement are powerful techniques used to explore new chemical space while retaining the key binding interactions of a known active compound. researchgate.netnih.gov
Scaffold Hopping involves replacing the central core of a molecule—in this case, the piperidine ring—with a different scaffold that maintains the correct 3D orientation of the key interacting groups (the nitrophenyl and amino moieties). uniroma1.it This can lead to compounds with completely different chemical structures but similar biological activity, potentially improving properties like synthetic accessibility or patentability. researchgate.netuniroma1.it
Bioisosteric Replacement involves swapping a functional group with another group that has similar physical or chemical properties, thereby retaining the desired biological activity. nih.govu-strasbg.fr This strategy can be used to fine-tune a molecule's properties. For example, replacing a metabolically labile group with a more stable one can improve a drug's half-life. u-strasbg.fr
Table 2: Potential Scaffold Hops and Bioisosteric Replacements for this compound
| Strategy | Original Moiety | Potential Replacement(s) | Rationale for Replacement |
| Scaffold Hopping | Piperidine Ring | Pyrrolidine, Azetidine, Morpholine | To alter ring strain, polarity, and explore novel chemical space. dndi.org |
| Bioisosteric Replacement | Nitro (NO₂) Group | Cyano (CN), Sulfonamide (SO₂NH₂), Trifluoromethyl (CF₃) | To modify electronics, polarity, and metabolic stability while mimicking the electron-withdrawing nature. |
| Bioisosteric Replacement | Phenyl Ring | Pyridyl, Thienyl, Pyrimidinyl | To introduce heteroatoms, alter solubility, and create new hydrogen bonding opportunities. |
| Bioisosteric Replacement | Amine (NH₂) Group | Hydroxyl (OH), Methylamine (NHCH₃), Small amides | To modify hydrogen bonding potential and basicity. |
Design of Analogs with Varied Substituents
Based on an initial SAR understanding, a focused library of analogs can be designed to probe specific interactions and optimize activity. For this compound, this involves systematically varying substituents on both the phenyl and piperidine rings. For instance, designing a series of 2-amino-4-(1-piperidine) pyridine (B92270) derivatives has proven effective in discovering novel kinase inhibitors. nih.gov A similar approach could be applied here.
Table 3: Proposed Analogs for SAR Exploration
| Analog Series | Modification | Rationale |
| Phenyl Ring Analogs | Varying substituents on the phenyl ring (e.g., 4-fluoro, 5-chloro, 4-methoxy). | To probe electronic and steric effects on binding and explore potential new interactions with the target. |
| Nitro Positional Isomers | Synthesizing the 3-nitrophenyl and 4-nitrophenyl analogs. | To determine the importance of the ortho-position of the nitro group for activity. |
| Piperidine N-Substitution | Replacing the 2-nitrophenyl group with other aryl or heteroaryl rings. | To assess the necessity of the nitrophenyl moiety and explore different aromatic systems. |
| 4-Amine Derivatization | Creating a series of amides, sulfonamides, and ureas from the 4-amino group. | To explore the chemical space around the key hydrogen-bonding amine functionality. nih.gov |
Through these iterative cycles of design, synthesis, and biological evaluation, the initial promise of the this compound scaffold can be systematically developed into highly optimized molecules with therapeutic potential.
Multi-Target Ligand Design Strategies
The conventional "one-target, one-drug" paradigm is increasingly being challenged by the complexity of multifactorial diseases like Alzheimer's and cancer. nih.govmdpi.com This has spurred the development of multi-target-directed ligands (MTDLs), which are single chemical entities designed to interact with multiple biological targets simultaneously. mdpi.com The 1-(2-nitrophenyl)piperidine (B57168) scaffold serves as a valuable starting point for crafting such MTDLs.
The strategy behind MTDL design often involves the combination of pharmacophoric elements from different ligands into a single molecule. This can be achieved through various approaches, including linking, fusing, or merging molecular frameworks. mdpi.com For instance, the piperidine core of this compound can act as a central scaffold to which other functional groups are attached, each targeting a specific biological receptor or enzyme.
Research into piperidine derivatives for Alzheimer's disease exemplifies this approach. Scientists have synthesized MTDLs from the natural alkaloid piperine (B192125) that exhibit inhibitory activity against cholinesterases (AChE and BuChE), BACE1, and Aβ aggregation, all key pathological players in Alzheimer's. nih.gov While not directly involving this compound, these studies highlight the versatility of the piperidine scaffold in multi-target drug design. nih.gov The core principle is to identify a base scaffold, like the piperidine ring, that can bind to multiple targets, and then to strategically modify its substituents to optimize affinity and efficacy at each target. mdpi.com
Comparative Analysis with Structurally Related Piperidine Compounds
To fully appreciate the therapeutic potential of this compound, it is instructive to compare it with structurally related piperidine compounds. Such a comparative analysis can reveal subtle structural modifications that lead to significant differences in pharmacological properties.
A study on N-benzyl-2-phenylpyrimidin-4-amine derivatives as potential anticancer agents provides a relevant comparison. acs.orgnih.gov In this research, various piperidine-containing moieties were explored to enhance the potency of USP1/UAF1 deubiquitinase inhibitors. acs.orgnih.gov The study demonstrated that modifications to the piperidine ring and its points of attachment to the core scaffold could dramatically influence inhibitory activity. For example, the introduction of a methyl group on the pyrimidine (B1678525) core led to a compound with potent inhibition (70 nM), highlighting the sensitivity of the biological target to small structural changes. acs.org
Another point of comparison can be drawn from the synthesis and evaluation of 1-(2,5-dimethoxy-4-nitrophenyl)piperidine. researchgate.netmdpi.com While sharing the nitrophenyl and piperidine moieties, the addition of two methoxy (B1213986) groups on the phenyl ring alters the electronic and steric properties of the molecule. The synthesis of this compound and its pyrrolidine analogue revealed high yields, indicating the feasibility of nucleophilic aromatic substitution on the dinitrobenzene precursor. researchgate.netmdpi.com This suggests that the 2-nitrophenyl group of this compound is also amenable to substitution reactions, opening avenues for further chemical diversification and SAR studies.
The table below presents a comparative overview of this compound and some related piperidine derivatives, highlighting key structural features and their reported biological contexts.
| Compound Name | Core Structure | Key Substituents | Therapeutic Area of Interest |
| This compound | Piperidine | 2-Nitrophenyl, 4-Amino | Multi-target ligand design |
| N-Benzyl-5-methyl-2-phenylpyrimidin-4-amine derivative | Pyrimidine | Piperidine, Benzyl, Methyl | Anticancer (USP1/UAF1 inhibitor) acs.org |
| 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine | Piperidine | 2,5-Dimethoxy-4-nitrophenyl | Synthetic intermediate researchgate.netmdpi.com |
| Piperine-derived MTDLs | Piperidine | Various (derived from piperine) | Alzheimer's Disease nih.gov |
This comparative analysis underscores the versatility of the piperidine scaffold in medicinal chemistry. The specific substitution pattern on the phenyl ring and the piperidine nitrogen, as seen in this compound, provides a unique chemical entity with the potential for developing novel multi-target therapies. Future research will likely focus on further exploring the SAR of this compound and its analogues to optimize their pharmacological profiles for specific disease indications.
Exploration of Biological Activity and Mechanistic Insights
Biological Significance of Piperidine (B6355638) Scaffolds in Contemporary Drug Discovery
The piperidine ring is a key structural motif found in numerous approved drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and neurology. nih.govencyclopedia.pub Its saturated nature can enhance the solubility and metabolic stability of drug candidates compared to their aromatic counterparts. biointerfaceresearch.com The introduction of chiral centers within the piperidine scaffold can further refine the pharmacological profile of a molecule, improving its potency, selectivity, and pharmacokinetic properties while potentially reducing off-target effects. thieme-connect.comthieme-connect.comresearchgate.net
Piperidine derivatives have demonstrated a remarkable diversity of biological activities, functioning as anticancer, antimicrobial, anticonvulsant, and anti-inflammatory agents. encyclopedia.pubbiointerfaceresearch.com They can act as pharmacophores, directly interacting with the active sites of enzymes and receptors, or as structural scaffolds that orient other functional groups for optimal binding. nih.gov The versatility of the piperidine scaffold continues to make it a highly attractive framework for the design and synthesis of novel therapeutic agents.
In Vitro Studies on Potential Therapeutic Effects
While specific in vitro studies on 1-(2-Nitrophenyl)piperidin-4-amine are not extensively detailed in the provided search results, the broader class of piperidine derivatives has been the subject of numerous investigations into their therapeutic potential.
Anticonvulsant Activity of Related Piperidine Derivatives
Piperidine and its derivatives have shown promise as anticonvulsant agents. biointerfaceresearch.com Studies on piperine (B192125), a naturally occurring piperidine alkaloid, have revealed its potential to manage seizures. nih.govmq.edu.auresearchgate.net In vivo studies using various chemoconvulsant models have demonstrated that piperine can significantly delay the onset of convulsions. nih.govmq.edu.auresearchgate.net The proposed mechanisms for its anticonvulsant activity include the modulation of GABAergic and serotonergic neurotransmitter systems, as well as the antagonism of sodium and calcium channels. nih.govmq.edu.auresearchgate.net Furthermore, research into synthetic piperidine-2,6-diones has identified several derivatives with significant activity in animal models of epilepsy, including therapy-resistant forms. researchgate.net The structure-activity relationship (SAR) studies of these compounds have highlighted the crucial role of the piperidine core in their anticonvulsant effects. researchgate.net
Antimicrobial and Antibacterial Potential of Related Nitrogen Heterocycles
Nitrogen-containing heterocyclic compounds, including those with a piperidine ring, are a major focus in the search for new antimicrobial agents. nih.gov The piperidine moiety is a common feature in many pharmaceuticals and has been incorporated into new synthetic derivatives to evaluate their antimicrobial activity. biointerfaceresearch.comresearchgate.net For example, a study on newly synthesized piperidine derivatives showed activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. biointerfaceresearch.comresearchgate.net The antimicrobial activity was assessed using the disc diffusion method, with some compounds showing efficacy comparable to the standard drug chloramphenicol. researchgate.net Another study focused on piperazine-based heterocyclic compounds, which also contain a six-membered nitrogen heterocycle, and found that several derivatives exhibited excellent activity against various bacterial strains, with minimum inhibitory concentration (MIC) values in the low micromolar range. researchgate.net
Anticancer Activity of Analogous Piperidine and Pyrimidine (B1678525) Scaffolds
The piperidine scaffold is a key component in the development of anticancer agents. nih.govencyclopedia.pubnih.gov Piperidine and its derivatives have been shown to regulate crucial signaling pathways involved in cancer progression, such as STAT-3, NF-κB, and PI3K/Akt. nih.gov They can induce apoptosis in cancer cells through various mechanisms, including the release of reactive oxygen species (ROS) and the activation of caspases. nih.gov
Similarly, the pyrimidine scaffold, another nitrogen-containing heterocycle, is a fundamental building block in many anticancer drugs. researchgate.netnih.govresearchgate.net Pyrimidine derivatives have demonstrated the ability to inhibit various protein kinases implicated in cancer and can induce cell cycle arrest and apoptosis. researchgate.netresearchgate.net The combination of pyrazole (B372694) and pyrimidine scaffolds has led to the development of potent inhibitors of heat shock protein 90 (Hsp90), a key target in cancer therapy. mdpi.com Certain pyrimidine-containing compounds have shown significant inhibitory activity against breast cancer cell lines. mdpi.com
Investigation in Neurological Disorders
Piperidine derivatives are actively being investigated for their potential in treating a range of neurological disorders. nih.gov They are key components in the design of agents for Alzheimer's disease, where they can act as anticholinergics. nih.govencyclopedia.pub The benzyl-piperidine group, for instance, has been shown to bind effectively to the catalytic site of the acetylcholinesterase (AChE) enzyme, a key target in Alzheimer's therapy. encyclopedia.pub Furthermore, certain piperidine and piperazine (B1678402) compounds have been developed for their high affinity and selectivity for the dopamine (B1211576) transporter, making them useful for imaging dopamine neurons and potentially for the diagnosis and treatment of neurodegenerative disorders like Parkinson's disease. google.com A family of 4-amino-2-(piperidin-3-yl)isoindoline-1,3-dione compounds has demonstrated high binding affinity to sigma and serotonin (B10506) receptors, which are linked to cellular inflammation, suggesting their potential for treating neurodegenerative disorders, traumatic brain injury, and other inflammatory conditions. nih.gov
Antiproliferative Properties of Related Triazole Derivatives
The fusion of a piperidine ring with a triazole moiety has yielded derivatives with notable antiproliferative effects. nih.govnih.govnih.govmdpi.comfrontiersin.org Triazoles, five-membered heterocyclic compounds containing three nitrogen atoms, are recognized for their broad spectrum of biological activities, including anticancer properties. frontiersin.org The synthesis of novel triazole derivatives is often achieved through click chemistry, a method known for its simplicity and selectivity in creating 1,4-disubstituted triazoles. nih.gov
Research has shown that the antiproliferative activity of these hybrid molecules can be influenced by the nature of the substituents on both the piperidine and triazole rings. For instance, a series of novel nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine-7-amine derivatives were synthesized and evaluated for their in vitro antiproliferative activity against Bel-7402 and HT-1080 cancer cell lines. researchgate.net Several of these compounds demonstrated significant antiproliferative activity, with some even surpassing the efficacy of the standard chemotherapeutic drug, cisplatin. researchgate.net
In another study, new 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole (B32235) derivatives were synthesized and tested against various cancer cell lines, including K562, MDA-MB-231, HT29, and HepG2. nih.gov The results indicated that seven of the synthesized compounds exhibited inhibitory activity against the K562 cell line with an inhibition rate exceeding 50%. nih.gov Notably, one compound, designated as 5f, displayed the most potent activity against K562, suggesting its potential as a lead compound for the development of new antiproliferative agents. nih.gov
Furthermore, the incorporation of a triazole ring into the structure of dehydroabietic acid, a diterpene acid, has been explored. nih.gov While some of the resulting triazole derivatives showed low antiproliferative activity against various cell lines, this approach highlights the versatility of the triazole moiety in creating diverse chemical entities for biological screening. nih.gov The combination of different structural motifs, such as the chalcone (B49325) and dithiocarbamate (B8719985) moieties with a 1,2,3-triazole, has also been investigated to enhance antiproliferative efficacy. researchgate.net
Interactive Table: Antiproliferative Activity of Selected Triazole Derivatives
| Compound/Derivative Class | Cell Line(s) | Key Findings | Reference(s) |
| nih.govnih.govnih.govTriazolo[1,5-a]pyrimidine-7-amine derivatives | Bel-7402, HT-1080 | Several compounds showed marked antiproliferative activity superior to cisplatin. | researchgate.net |
| 1,3,4-Oxadiazole and 1,2,4-triazole derivatives | K562, MDA-MB-231, HT29, HepG2 | Seven compounds displayed >50% inhibition against K562; compound 5f was the most potent. | nih.gov |
| Triazole derivatives of dehydroabietic acid | Various | Low antiproliferative activity observed. | nih.gov |
| Sulfanilamide-1,2,3-triazole hybrids | MGC-803, MCF-7, PC-3 | Activity evaluated against three cancer cell lines. | researchgate.net |
| nih.govnih.govnih.govtriazolo[4,3-a]pyrimidine derivatives | MDA-MB-231, MCF-7 | Compounds 4c and 4j exhibited the best antitumor activity. | nih.gov |
Mechanistic Investigations of Biological Action
Interaction with Molecular Targets and Biochemical Pathways
The biological effects of piperidine derivatives are often mediated through their interaction with specific molecular targets, leading to the modulation of various biochemical pathways. nih.gov For instance, certain piperidine-based compounds have been identified as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes involved in the inflammatory response. chemrxiv.org The design of such multi-target inhibitors aims to overcome the side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs). chemrxiv.org
Molecular docking studies have been employed to predict the binding modes of these compounds to their target proteins. chemrxiv.org These computational analyses have revealed key interactions with amino acid residues crucial for their inhibitory activity. chemrxiv.org Furthermore, investigations into the structure-activity relationships (SAR) of these derivatives have provided insights into the chemical features necessary for potent biological activity. nih.gov
The piperidine scaffold has also been explored for its potential in targeting viral replication. A high-throughput phenotypic screen identified 4-aminopiperidine (B84694) derivatives as potent inhibitors of the hepatitis C virus (HCV) life cycle, specifically targeting the assembly and release of infectious virus particles. nih.gov These compounds were found to act synergistically with approved direct-acting antiviral agents. nih.gov
Enzyme and Receptor Binding Studies
The piperidine moiety is a common structural feature in ligands for a variety of receptors, including dopamine, serotonin, and sigma receptors. nih.govacs.orgacs.orgnih.gov Radioligand binding assays are a key experimental technique used to determine the affinity of these compounds for their respective receptors. nih.govnih.govnih.gov
For example, a series of N-(1-arylalkyl-piperidin-4-yl) carboxamides were synthesized and evaluated for their in vitro binding to D2L, D4.2, and 5-HT2A receptors. nih.gov These studies revealed that the nature of the substituent on the piperidine nitrogen and the position of the amide group significantly influence receptor affinity and selectivity. nih.gov Similarly, piperidine derivatives have been investigated as dual-targeting ligands for the histamine (B1213489) H3 receptor and the sigma-1 receptor, which are implicated in pain pathways. nih.govacs.orgacs.org The unsubstituted piperidine ring was found to be a critical feature for high affinity at the human H3 receptor. nih.govacs.org
Binding studies have also been crucial in identifying sigma receptor ligands among piperidine and piperazine-based compounds. nih.gov These studies led to the discovery of potent sigma-1 receptor agonists. nih.gov Furthermore, investigations into piperazine-substituted anthracene-BODIPY dyads have demonstrated their binding to bovine serum albumin (BSA), suggesting their potential for drug delivery systems. mdpi.com
Interactive Table: Receptor Binding Affinities of Piperidine Derivatives
| Compound Class | Receptor(s) | Binding Affinity (Ki or IC50) | Key Findings | Reference(s) |
| N-(1-Arylalkyl-piperidin-4-yl) carboxamides | D2L, D4.2, 5-HT2A | Varies | Substituent on piperidine nitrogen and amide position influence affinity. | nih.gov |
| Dual H3/σ1 Receptor Ligands | H3, σ1, σ2 | Nanomolar range for H3 and σ1 | Unsubstituted piperidine ring is crucial for high hH3R affinity. | nih.govacs.org |
| Piperidine/piperazine-based compounds | σ1, σ2 | Nanomolar range for σ1 | Basic amino moiety drives σ1R/σ2R affinity and selectivity. | nih.gov |
| Piperazine-substituted Anthracene-BODIPY Dyad (BDP-2) | Bovine Serum Albumin (BSA) | Kb = 9.6 × 10^4 M−1 | Strong binding interaction observed. | mdpi.com |
Modulation of Specific Biological Pathways (e.g., NLRP3 Inflammasome for related piperidine scaffolds)
The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1 and inducing the maturation of proinflammatory cytokines such as IL-1β and IL-18. nih.govnih.gov The activation of the NLRP3 inflammasome is a two-step process, involving a priming signal and an activation signal. nih.govnih.gov Dysregulation of the NLRP3 inflammasome is associated with a variety of inflammatory diseases.
While direct evidence for the modulation of the NLRP3 inflammasome by this compound is not extensively documented, the broader class of piperidine-containing molecules has been implicated in inflammatory pathways. The ability of certain piperidine derivatives to inhibit COX and 5-LOX enzymes points to their potential to interfere with inflammatory signaling cascades. chemrxiv.org Given the intricate network of signaling pathways that regulate inflammation, it is plausible that piperidine-based compounds could indirectly influence NLRP3 inflammasome activity. Further research is warranted to explore the direct effects of this compound and its derivatives on this specific inflammatory pathway.
Target Identification and Preclinical Validation
The identification of specific molecular targets is a crucial step in the preclinical validation of a potential therapeutic agent. For piperidine derivatives, this process often involves a combination of computational and experimental approaches. As previously mentioned, molecular docking can predict potential binding sites, which are then validated through in vitro binding assays. chemrxiv.org
In the context of antiproliferative piperidine compounds, preclinical validation involves assessing their efficacy in various cancer cell lines and, subsequently, in animal models of cancer. nih.gov For instance, the antiproliferative effects of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides were confirmed through biochemical assays with pure tubulin, demonstrating that these compounds act as tubulin inhibitors. nih.gov
For compounds targeting viral infections, preclinical validation includes demonstrating efficacy in cell culture models of viral replication and infectivity studies. nih.gov The 4-aminopiperidine derivatives that inhibit HCV assembly underwent such validation, which also included an assessment of their synergistic effects with existing antiviral drugs. nih.gov
Applications and Future Research Directions
Utility as Synthetic Intermediates in Complex Organic Synthesis
The molecular architecture of 1-(2-Nitrophenyl)piperidin-4-amine makes it a valuable intermediate in the field of organic synthesis. The structure incorporates several reactive sites that can be selectively manipulated to build more complex molecules. The piperidine (B6355638) ring is a common heterocyclic motif in many biologically active compounds, and methods for its synthesis are well-established, including the N-heterocyclization of primary amines with diols or the cyclocondensation of alkyl dihalides with primary amines. organic-chemistry.org
The synthesis of the core structure often involves the nucleophilic aromatic substitution reaction between a piperidine derivative and a suitably activated nitrobenzene (B124822), such as 1-chloro-2-nitrobenzene. For instance, studies on related compounds have shown that dinitrobenzene isomers react with piperidine under reflux conditions to yield nitrophenyl-piperidine adducts. researchgate.net
Once formed, this compound serves as a versatile building block.
The Primary Amine: The 4-amino group on the piperidine ring is a key functional handle. It can readily undergo reactions such as acylation, alkylation, and reductive amination to introduce a wide array of substituents, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery. nih.gov
The Nitro Group: The ortho-positioned nitro group on the phenyl ring is a powerful electron-withdrawing group that influences the reactivity of the aromatic ring. Crucially, it can be readily reduced to an aniline (B41778) derivative. This transformation is fundamental, as it unmasks a new nucleophilic site, enabling further derivatization through reactions like diazotization, amide bond formation, or the construction of new heterocyclic rings fused to the phenyl group.
The Aromatic Ring: The nitrophenyl group itself can participate in coupling reactions, providing another avenue for molecular elaboration. researchgate.netresearchgate.net
This multi-functional nature allows chemists to use this compound as a platform to construct intricate molecular frameworks for various applications.
Role as a Versatile Building Block in Materials Science Applications
The utility of this compound and its derivatives extends into materials science, where they can serve as monomers or key components in the synthesis of advanced materials. While research specifically detailing the applications of this exact compound is emerging, the potential can be inferred from the known reactivity of its constituent parts and studies on analogous structures. chemimpex.com
A primary route to incorporating this molecule into polymers involves the chemical modification of its functional groups. The reduction of the nitro group to an amine yields a diamine—1-(2-aminophenyl)piperidin-4-amine. This resulting compound, possessing two reactive amine groups at different positions, can be used as a monomer in polycondensation reactions with, for example, diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. The rigid phenyl group and the more flexible piperidine ring in the polymer backbone would be expected to impart specific thermal and mechanical properties to the resulting material.
Furthermore, related nitrophenyl compounds have been investigated for creating specialized polymers and coatings. chemimpex.com The electronic properties of the nitrophenyl moiety also suggest potential applications in optoelectronic materials. Computational methods like Density Functional Theory (DFT) have been used to study the electronic ground-state structure of related nitrophenyl-piperidine derivatives, which is crucial for predicting and understanding the properties of new materials. nanobioletters.com
Advancements in Medicinal Chemistry Scaffolding and Lead Compound Development
The piperidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs. researchgate.netnih.gov Its favorable physicochemical properties, including its ability to improve solubility and its conformational flexibility, make it a cornerstone in drug design. nih.govresearchgate.net The this compound structure, in particular, combines the piperidine core with a 4-amino substitution pattern that has proven highly effective for developing new therapeutic agents. nih.govresearchgate.net
The 4-aminopiperidine (B84694) scaffold has been instrumental in the discovery of potent inhibitors for a range of biological targets. For example, a high-throughput screen identified 4-aminopiperidine derivatives as potent inhibitors of the hepatitis C virus (HCV) life cycle, specifically targeting the assembly and release of infectious viral particles. nih.gov A subsequent medicinal chemistry campaign focusing on this scaffold led to derivatives with increased potency, reduced toxicity, and improved metabolic stability. nih.gov
Similarly, the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold, which features the same core piperidine structure, was used as a foundation to design novel inhibitors of the NLRP3 inflammasome, a key target in inflammatory diseases. nih.gov The piperidine moiety is crucial for the biological activity of these compounds, which are being investigated for numerous conditions. researchgate.net
The broad therapeutic potential of the piperidine scaffold is summarized in the table below.
| Therapeutic Area | Examples of Targets/Diseases |
| Oncology | Kinase inhibitors (e.g., BTK inhibitors), cell cycle modulators. researchgate.net |
| Infectious Diseases | Antiviral (e.g., HCV), Antimalarial, Antibacterial. nih.govresearchgate.net |
| Neuropharmacology | Alzheimer's disease, Antipsychotics, Analgesics (e.g., µ-opioid receptor). researchgate.netingentaconnect.comtandfonline.com |
| Inflammatory Diseases | NLRP3 inflammasome inhibitors. nih.gov |
| Cardiovascular | Antihypertensive agents. researchgate.net |
The 1-(2-nitrophenyl) group offers further opportunities for modification, allowing chemists to fine-tune the electronic and steric properties of lead compounds to optimize their potency, selectivity, and pharmacokinetic profiles.
Analytical Chemistry Applications, including Chromatographic Method Development
The development and manufacturing of any chemical compound intended for pharmaceutical or materials science use require robust analytical methods to ensure identity, purity, and quality. For piperidine derivatives like this compound, analytical chemistry plays a critical role throughout the lifecycle.
A primary challenge in the synthesis of pharmaceutical-grade piperidine derivatives is the control of impurities, which may include byproducts from the synthesis or residual solvents. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of these compounds. Developing a suitable HPLC method involves optimizing parameters such as the stationary phase (e.g., C18 column), mobile phase composition (e.g., mixtures of acetonitrile (B52724) and water with additives like formic acid or trifluoroacetic acid), and detector wavelength, often utilizing the UV absorbance of the nitrophenyl group for sensitive detection.
In addition to chromatography, other analytical techniques are essential:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the molecular structure, providing detailed information about the arrangement of atoms. researchgate.net
Mass Spectrometry (MS): Used alongside chromatography (LC-MS), this technique confirms the molecular weight of the compound and helps in identifying impurities. tandfonline.com
Infrared (IR) Spectroscopy: Provides confirmation of the presence of key functional groups, such as the N-H bonds of the amine, the C=O of a ketone if present, and the N-O bonds of the nitro group. tandfonline.com
These analytical methods are crucial for quality control in manufacturing and for characterizing new derivatives during research and development.
Emerging Research Avenues and Untapped Potential of the Chemical Compound
The versatility of the this compound scaffold suggests numerous avenues for future research and untapped applications.
One significant area is the expansion of its use in medicinal chemistry. While the 4-aminopiperidine core has been explored for several targets, a vast number of biological pathways remain to be investigated. nih.govnih.gov The ortho-nitroaryl moiety is a particularly interesting feature; it is a known pharmacophore in some contexts and can also serve as a bio-reducible "pro-drug" element, where the nitro group is reduced in hypoxic environments (e.g., solid tumors) to release a more active aminophenyl derivative. This suggests potential applications in developing targeted cancer therapies.
In materials science, the focus could shift towards creating novel functional polymers with tailored properties. By synthesizing a library of monomers based on the this compound core and polymerizing them with different co-monomers, materials with unique optical, thermal, or conductive properties could be developed.
Furthermore, the application of computational chemistry can accelerate the discovery process. nanobioletters.com DFT and molecular dynamics simulations can be used to predict the binding of new derivatives to therapeutic targets or to estimate the properties of novel materials, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov There is also potential in developing this scaffold for use in new catalytic systems or as a chiral ligand in asymmetric synthesis, should enantiomerically pure versions be prepared.
Challenges and Opportunities in Preclinical Compound Development, including Formulation
A significant hurdle in the preclinical development of many new chemical entities, particularly complex heterocyclic molecules, is poor aqueous solubility. americanpharmaceuticalreview.comresearchgate.net Compounds with low solubility often exhibit poor absorption and low bioavailability, which can mask their true efficacy and toxicity in preclinical studies. wuxiapptec.comyoutube.com This is a major challenge for derivatives of this compound, which are likely to be lipophilic due to the aromatic and piperidine rings. nih.gov
However, this challenge presents an opportunity for the application of advanced formulation strategies to enhance solubility and improve drug delivery. Several established techniques can be employed to overcome these issues.
| Formulation Strategy | Description | Advantages | Disadvantages |
| Particle Size Reduction | Decreasing the particle size to the micron or nano-scale (micronization, nanosuspensions) increases the surface area available for dissolution. wuxiapptec.comnih.gov | Increases dissolution rate. Well-established technology. | May not be sufficient for very poorly soluble compounds. Potential for particle aggregation. |
| Salt Formation | Converting the basic amine on the piperidine ring into a salt (e.g., hydrochloride) can dramatically increase aqueous solubility. americanpharmaceuticalreview.comyoutube.com | Often the simplest and most cost-effective method. Can improve dissolution rate significantly. americanpharmaceuticalreview.com | Not feasible for neutral compounds. The salt form may be less stable or more hygroscopic. |
| Amorphous Solid Dispersions | The crystalline drug is molecularly dispersed in a polymer matrix in an amorphous (non-crystalline) state. This avoids the energy penalty of breaking the crystal lattice. americanpharmaceuticalreview.comnih.gov | Can lead to substantial increases in apparent solubility and bioavailability. | Amorphous forms are thermodynamically unstable and can recrystallize over time. May have chemical stability issues. americanpharmaceuticalreview.com |
| Lipid-Based Formulations | The drug is dissolved in a mixture of oils, surfactants, and co-solvents (e.g., Self-Emulsifying Drug Delivery Systems - SEFDS). researchgate.netnih.gov | Enhances solubility and can improve absorption via lymphatic pathways, potentially reducing first-pass metabolism. | Can be complex to develop and manufacture. Potential for drug precipitation upon dilution in the GI tract. |
| Complexation | Using complexing agents like cyclodextrins to encapsulate the drug molecule, shielding its hydrophobic parts from water. nih.gov | Increases solubility and can improve stability. | Limited by the stoichiometry of the complex and the size of the drug molecule. |
The selection of an appropriate formulation strategy depends on the specific physicochemical properties of the drug candidate and is a critical step in enabling successful preclinical and clinical development. youtube.com
Q & A
Q. What are the optimal synthetic routes for 1-(2-Nitrophenyl)piperidin-4-amine, and how can reaction conditions be controlled to maximize yield?
The synthesis of nitro-substituted piperidines typically involves nucleophilic substitution or reductive amination. For this compound, a multi-step approach is likely required, starting with functionalization of the piperidine ring followed by coupling with a nitroaryl group. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in substitution reactions .
- Catalysts : Palladium-based catalysts may facilitate coupling reactions, though precise conditions (e.g., temperature, pressure) must be optimized to avoid nitro group reduction .
- Purification : Column chromatography or recrystallization is critical to isolate the product from intermediates like unreacted piperidine or nitrophenyl byproducts .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR can confirm the piperidine ring conformation and nitrophenyl substitution pattern. The amine proton at C4 may show broad signals due to hydrogen bonding .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula and detects fragmentation patterns unique to nitroaromatic amines .
- Infrared (IR) Spectroscopy : Peaks at ~1520 cm⁻¹ and ~1350 cm⁻¹ confirm the presence of nitro groups (asymmetric and symmetric stretching) .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound, and what are its potential targets?
Density Functional Theory (DFT) calculations and molecular docking can predict interactions with biological targets:
- DFT : Optimizes the compound’s geometry and electron density, highlighting reactive sites (e.g., the amine group for hydrogen bonding) .
- Docking studies : Screens against receptors like GPCRs or enzymes (e.g., kinases) where nitroaromatic amines often act as inhibitors. For example, the nitro group’s electron-withdrawing effects may enhance binding to hydrophobic pockets .
Q. How can researchers resolve contradictions in reported biological activity data for nitro-substituted piperidines?
Conflicting results (e.g., variable IC50 values in enzyme assays) may arise from:
- Solubility differences : Use standardized solvents (e.g., DMSO with ≤0.1% water) to ensure consistent bioavailability .
- Redox instability : Nitro groups may degrade under assay conditions (e.g., high pH). Stability studies via HPLC or LC-MS are recommended .
- Off-target effects : Employ orthogonal assays (e.g., SPR, thermal shift) to validate target specificity .
Q. What strategies improve the selectivity of this compound in receptor binding studies?
- Structural analogs : Introduce substituents (e.g., halogens) at the phenyl ring’s para position to modulate steric and electronic effects .
- Pharmacophore mapping : Compare the compound’s geometry with known ligands to identify critical binding motifs (e.g., the nitro group’s orientation relative to the piperidine ring) .
Q. How do reaction conditions influence the stability of this compound during storage?
- Light sensitivity : Nitroaromatic compounds degrade under UV exposure. Store in amber vials at –20°C .
- Moisture control : Use desiccants (e.g., silica gel) to prevent hydrolysis of the amine group .
Methodological Challenges and Future Directions
Q. What gaps exist in the current understanding of this compound’s reactivity, and how can they be addressed?
Limited data on its metabolic pathways and in vivo toxicity necessitate:
- Isotopic labeling : Use 14C or 3H tracers to study biodistribution and degradation .
- Advanced spectroscopy : Time-resolved IR or Raman spectroscopy to monitor real-time reactions in simulated physiological conditions .
Q. How can researchers leverage structure-activity relationship (SAR) studies to optimize this compound for CNS applications?
- Blood-brain barrier (BBB) penetration : Modify logP values (via substituents like trifluoromethyl) to enhance permeability .
- Metabolic stability : Introduce methyl groups to the piperidine ring to reduce CYP450-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
